[(5-Methylfuran-2-yl)methyl](propyl)amine
Description
(5-Methylfuran-2-yl)methylamine is a secondary amine featuring a 5-methylfuran-2-ylmethyl group attached to a propyl chain.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-6-10-7-9-5-4-8(2)11-9/h4-5,10H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWAFXJLGBCIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)methylamine typically involves the reaction of 5-methylfurfurylamine with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 5-Methylfurfurylamine with Propylamine: The two reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to a specific temperature to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (5-Methylfuran-2-yl)methylamine may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The purified compound is then subjected to quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Methylfuran-2-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The compound is compared to structurally related amines, focusing on steric parameters, electronic effects, and biological activities.
Steric and Electronic Comparisons
Steric Hindrance (A Values):
The "A value" quantifies steric hindrance of substituents. For (5-Methylfuran-2-yl)methylamine, the propyl group has an estimated A value of 1.8 , indicating moderate steric bulk compared to other alkyl chains (e.g., methyl: 1.7, tert-butyl: 4.0) .
| Compound | Substituent(s) | A Value (Steric) | Key Electronic Features |
|---|---|---|---|
| (5-Methylfuran-2-yl)methylamine | Propyl + 5-methylfuran-2-ylmethyl | 1.8 | Electron-rich furan ring; moderate polarity |
| [3-(1H-Imidazol-1-yl)propyl][(5-methylfuran-2-yl)methyl]amine | Propyl + imidazole + methylfuran | N/A | Imidazole enhances basicity and H-bonding |
| (1-Methyl-1H-pyrrol-2-yl)methylamine | Propyl + methylpyrrole | N/A | Pyrrole: less electron-rich than furan |
| Propylamine nitrate | Propyl + nitrate | N/A | Nitrate group increases oxidative potential |
| Methylnitroimidazole-propyl derivatives | Propyl + nitroimidazole | N/A | Nitro group enhances antimalarial activity |
Electronic Effects:
- The 5-methylfuran group contributes electron density via its oxygen atom, enabling π-π stacking or hydrogen bonding.
- Imidazole-containing analogs (e.g., ) introduce additional nitrogen lone pairs, increasing basicity and hydrogen-bonding capacity.
- Fluorophenyl-furan derivatives (e.g., ) exhibit electron-withdrawing effects from fluorine, altering electronic distribution compared to methylfuran.
Pharmacological Potential
- Nitroimidazole-propylamines (): Propyl-linked nitroimidazole-chloroquinoline hybrids demonstrate potent anti-Plasmodium activity due to nitro group redox properties.
- Imidazole-furan analogs (): The imidazole moiety in such compounds could enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, a feature absent in the methylfuran derivative.
Coordination Chemistry
- Copper(II) complexes with propylamine ligands (): Propylamine-based ligands like bis(2-dimethylaminoethyl)-((1-propylimidazol-2-yl)methyl)amine form stable coordination complexes. The methylfuran group in (5-Methylfuran-2-yl)methylamine could similarly act as a weak donor, though its oxygen may compete with nitrogen for metal binding .
Physicochemical Properties
- Lipophilicity : The methylfuran group increases lipophilicity compared to polar substituents like imidazole or nitro groups. This may enhance membrane permeability but reduce aqueous solubility.
- Thermal Stability : Propylamine derivatives with aromatic systems (e.g., furan, imidazole) generally exhibit higher thermal stability than purely aliphatic amines, as seen in ionic liquids ().
Biological Activity
(5-Methylfuran-2-yl)methylamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a furan ring and an amine group. These characteristics facilitate interactions with biological targets, potentially leading to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Furan Ring: The presence of the furan ring contributes to the compound's reactivity and ability to form hydrogen bonds.
- Amine Group: The amine group enhances hydrophilicity and allows for interactions with various receptors and enzymes.
Research indicates that (5-Methylfuran-2-yl)methylamine interacts with several biological targets:
-
Receptor Interaction:
- It has been identified as a potential inhibitor for certain chemokine receptors involved in inflammatory responses.
- The compound may modulate receptor activity, impacting physiological processes such as inflammation and immune response.
-
Enzyme Modulation:
- Studies suggest that it influences enzyme activities, potentially acting as an enzyme inhibitor or activator depending on the target.
- The specific mechanisms remain under investigation, but preliminary data indicate significant interactions with key metabolic enzymes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of (5-Methylfuran-2-yl)methylamine:
| Biological Activity | Description | Reference |
|---|---|---|
| Chemokine Receptor Inhibition | Potential to inhibit receptors involved in inflammatory pathways. | |
| Enzyme Interaction | Modulates activities of specific enzymes, influencing metabolic pathways. | |
| Pharmacological Effects | Exhibits potential anti-inflammatory properties; further studies needed to elucidate mechanisms. |
Case Studies
Several case studies have investigated the pharmacological potential of (5-Methylfuran-2-yl)methylamine:
-
Anti-inflammatory Effects:
- A study demonstrated that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating inflammatory diseases.
-
Enzyme Inhibition:
- Research highlighted its capability to inhibit specific enzymes linked to metabolic disorders, indicating possible applications in drug development for such conditions.
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Comparative Studies:
- Comparative analysis with structurally similar compounds showed that (5-Methylfuran-2-yl)methylamine possesses distinct biological activities that could be exploited for therapeutic purposes.
Future Directions
Further research is necessary to fully elucidate the mechanisms through which (5-Methylfuran-2-yl)methylamine exerts its biological effects. Key areas for future studies include:
- In vivo Studies: To assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies: To explore detailed interaction pathways with specific receptors and enzymes.
- Therapeutic Applications: Investigating its potential in treating various diseases, particularly those involving inflammatory processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
